(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 127862-88-8
VCID: VC0159751
InChI: InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS No.: 127862-88-8

Main Products

VCID: VC0159751

Molecular Formula: C17H16FNO4

Molecular Weight: 317.31 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid - 127862-88-8

CAS No. 127862-88-8
Product Name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Molecular Formula C17H16FNO4
Molecular Weight 317.31 g/mol
IUPAC Name (2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Standard InChIKey GYJREHMTTLYKRJ-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
PubChem Compound 14380137
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator